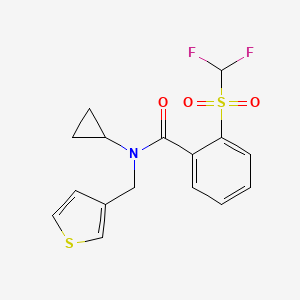

N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide

Beschreibung

N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a cyclopropyl group, a thiophen-3-ylmethyl substituent, and a difluoromethyl sulfonyl moiety. The benzamide core is a common pharmacophore in bioactive molecules, while the difluoromethyl sulfonyl group likely enhances metabolic stability and binding interactions via electron-withdrawing properties and fluorine-specific effects . The thiophene ring may contribute to π-π stacking interactions in target binding, as seen in sulfur-containing heterocycles .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-(difluoromethylsulfonyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3S2/c17-16(18)24(21,22)14-4-2-1-3-13(14)15(20)19(12-5-6-12)9-11-7-8-23-10-11/h1-4,7-8,10,12,16H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYNQAZTFKMAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and data tables.

The compound N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is characterized by a unique structural composition that includes a cyclopropyl group, a difluoromethyl sulfonyl moiety, and a thiophene ring. This combination suggests potential for diverse biological interactions, particularly in the fields of oncology and antimicrobial research.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the difluoromethyl group. The synthetic pathway can be summarized as follows:

- Formation of Thiophene Derivative : The initial step involves synthesizing the thiophene ring using standard methods such as cyclization reactions.

- Sulfonylation : The introduction of the difluoromethyl sulfonyl group can be achieved through electrophilic substitution reactions.

- Final Coupling : The final step involves coupling the cyclopropyl amine with the sulfonamide to yield the target compound.

3.1 Antimicrobial Properties

Recent studies have shown that compounds similar to N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| N-cyclopropyl | S. epidermidis | 4 µg/mL |

3.2 Antitumor Activity

The antitumor activity of this compound is particularly noteworthy. Studies have indicated that related compounds can inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival and growth .

Case Study: Inhibition of MCF-7 Breast Cancer Cells

In vitro studies demonstrated that N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide significantly reduced the viability of MCF-7 breast cancer cells, with an IC50 value indicating potent cytotoxicity.

The biological activity of N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that some analogs induce oxidative stress in cancer cells, leading to apoptosis.

- Targeting Specific Receptors : The structural features may allow for binding to specific cellular receptors, modulating signaling pathways involved in cell growth and proliferation.

5. Conclusion

N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in antimicrobial and antitumor domains. Future studies focusing on its mechanism of action and potential side effects will be crucial for its therapeutic application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of a difluoromethyl sulfonyl group and thiophen-3-ylmethyl substituent. Below is a comparative analysis with analogous benzamide derivatives:

Functional Group Analysis

- Difluoromethyl Sulfonyl vs. Trifluoromethyl : The difluoromethyl sulfonyl group in the target compound offers moderate electronegativity and steric bulk compared to trifluoromethyl groups (e.g., in Flutolanil). This balance may reduce off-target interactions while retaining metabolic resistance to oxidative degradation .

- Thiophen-3-ylmethyl vs.

- Cyclopropyl Substituent : The cyclopropyl group may enhance conformational rigidity, a feature shared with cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), which is used as a fungicide .

Physicochemical Properties

- Lipophilicity : The difluoromethyl sulfonyl group likely reduces logP compared to trifluoromethyl analogs, balancing solubility and membrane penetration .

- Acid/Base Behavior : The sulfonyl group’s electron-withdrawing nature may lower the pKa of adjacent protons, influencing binding to target proteins .

Role of Fluorine in Bioactivity

- Metabolic Stability : Fluorine’s electronegativity shields adjacent bonds from enzymatic cleavage, as demonstrated in fluorinated agrochemicals like sulfentrazone .

- Binding Interactions : The difluoromethyl group’s C-F bonds may engage in dipole-dipole interactions with target proteins, similar to the trifluoromethyl group in Flutolanil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.